
Amoxapine
Vue d'ensemble
Description
Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine class. It is primarily used in the treatment of major depressive disorder and has properties similar to atypical antipsychotics. This compound is the N-demethylated metabolite of loxapine and was first approved for marketing in the United States in 1980 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amoxapine can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The key steps involve the formation of a dibenzoxazepine ring system and subsequent introduction of a piperazine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Amoxapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloro or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated metabolites such as 7-hydroxythis compound.
Reduction: Amine derivatives.
Substitution: Substituted this compound derivatives with modified pharmacological properties.
Applications De Recherche Scientifique
Scientific Applications of Amoxapine
This compound is a tricyclic antidepressant that has been approved for treating major depressive disorder in the US since 1992 . Beyond its use as an antidepressant, research has explored this compound for various other applications, including its potential as an atypical antipsychotic, its ability to treat retrograde ejaculation, and its role in alleviating cancer drug toxicity .
Psychiatric Applications
This compound has been investigated as a potential atypical antipsychotic . A study comparing this compound to risperidone found that both treatments resulted in equivalent improvements in positive, negative, and depressive symptoms . this compound was also associated with less extrapyramidal symptoms and less prolactin elevation than risperidone . The study suggests that this compound could be a valuable, low-cost alternative to newer atypical antipsychotics, especially in low-income countries .
Treatment for Retrograde Ejaculation
This compound has shown promise in treating retrograde ejaculation (RE) . In a randomized crossover trial comparing this compound to vitamin B12, this compound demonstrated a significantly higher success rate in recovering antegrade ejaculation . The success rate was 80% for this compound compared to 16% for vitamin B12 . The study noted that a low dosage of this compound (50 mg daily) was used, which is about 25% of the typical dosage for depression, resulting in a low rate of adverse events . The researchers observed no major adverse effects, with only mild sleepiness and constipation reported by some patients, suggesting that this compound is safe and well-tolerated at this dosage for treating RE .
Table 1: Demographic Characteristics of Patients
This table summarizes the demographic characteristics of the patients involved in the study.
Characteristic | Value |
---|---|
Patients (n) | 25 |
Table 2: Pharmacologic Treatment Outcomes
This table presents the outcomes of the pharmacologic treatments used in the study.
Treatment | Success Rate (%) |
---|---|
This compound | 80 |
Vitamin B12 | 16 |
Alleviating Cancer Drug Toxicity
This compound and its metabolites have been identified as potent bacterial β-glucuronidase (GUS) inhibitors, which can help alleviate the toxicity of certain cancer drugs . Irinotecan (CPT-11), a drug used in cancer treatment, can induce diarrhea due to the conversion of its non-toxic metabolite, SN-38G, to the toxic SN-38 by bacterial GUS enzymes in the intestines . Studies have shown that this compound and its metabolites can bind to the active site of GUS, inhibiting its enzymatic activity . In mice, the administration of low dosages of this compound with CPT-11 significantly suppressed diarrhea and reduced tumor growth .
Reduction of Amyloid-β Generation
Mécanisme D'action
Amoxapine exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. It also has significant dopamine receptor blocking activity, similar to antipsychotic agents. The compound binds to various receptors, including serotonin, dopamine, and adrenergic receptors, where it acts as an antagonist or inverse agonist .
Comparaison Avec Des Composés Similaires
Loxapine: The parent compound of amoxapine, used as an antipsychotic.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant with sedative properties.
Comparison:
Loxapine vs. This compound: While loxapine is primarily used as an antipsychotic, this compound has both antidepressant and antipsychotic properties.
Imipramine vs. This compound: Both inhibit norepinephrine and serotonin reuptake, but this compound has a faster onset of action.
Amitriptyline vs. This compound: Amitriptyline is more sedative, whereas this compound has a milder sedative effect and additional antipsychotic properties
This compound’s unique combination of antidepressant and antipsychotic properties, along with its faster onset of action, distinguishes it from other tricyclic antidepressants.
Activité Biologique
Amoxapine is a tricyclic antidepressant (TCA) that has garnered attention not only for its antidepressant properties but also for its diverse biological activities, including antipsychotic effects and potential applications in treating neurodegenerative diseases and chemotherapy-induced side effects. This article delves into the biological activity of this compound, supported by various studies, case reports, and detailed research findings.
This compound's pharmacological profile is characterized by its dual action on neurotransmitter systems. It acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) while also exhibiting antagonist properties at various receptors, including:
- Dopamine D2 receptors
- Serotonin 5-HT2 receptors
This multifaceted action contributes to its efficacy in treating depressive and psychotic disorders.
Antidepressant Activity
This compound has been shown to be effective in treating major depressive disorders. It is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours post-administration. Its high protein binding (approximately 90%) and extensive distribution in body tissues, particularly in the brain, lungs, and kidneys, enhance its therapeutic efficacy .
Antipsychotic Effects
Research indicates that this compound possesses antipsychotic-like properties without the typical side effects associated with other antipsychotics. A comparative study demonstrated that this compound was as effective as risperidone in managing symptoms of schizophrenia while causing fewer extrapyramidal side effects and less prolactin elevation .
Case Studies and Research Findings
- Chemotherapy-Induced Diarrhea :
- Neurodegenerative Diseases :
-
Bacterial β-Glucuronidase Inhibition :
- Recent studies have highlighted this compound and its metabolites as potent inhibitors of bacterial β-glucuronidase (GUS). In vitro assays demonstrated that both this compound and its metabolites (7-hydroxythis compound and 8-hydroxythis compound) effectively bind to GUS, suggesting potential applications in treating bacterial infections .
Summary of Key Findings
Propriétés
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022598 | |
Record name | Amoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |
Record name | SID855963 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14028-44-5 | |
Record name | Amoxapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | amoxapine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amoxapine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175-176, 175.5 °C | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.